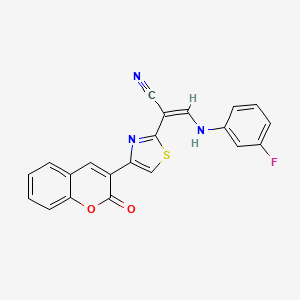

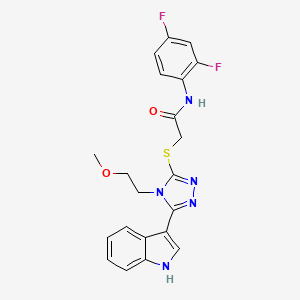

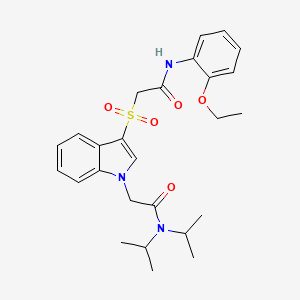

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals known for their potential in various biological and chemical applications due to their complex structure. It comprises several functional groups, including an indole moiety, a triazole ring, a thioether linkage, and a difluorophenyl acetamide group, which suggest multifaceted chemical and physical properties and reactivities.

Synthesis Analysis

The synthesis of compounds with similar structures typically involves multi-step chemical reactions, starting with the construction of the core structure followed by the addition of functional groups through various chemical reactions. For instance, compounds like 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide are synthesized from aromatic organic acids converted into esters, hydrazides, and then into 1,3,4-oxadiazole-2-thiols, before finally coupling with 2-bromoacetamide derivatives (Rehman et al., 2013).

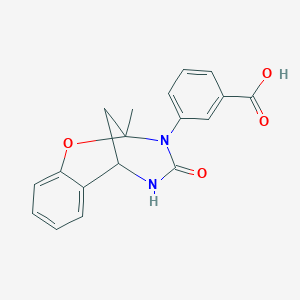

Molecular Structure Analysis

The molecular structure of compounds with such complexity is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure analysis of similar compounds reveals insights into their three-dimensional configuration and intermolecular interactions, which are crucial for understanding their chemical behavior and reactivity (Boechat et al., 2011).

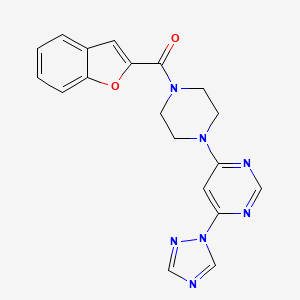

Scientific Research Applications

Novel Organic Syntheses and Photoinitiation

One study detailed the synthesis of a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, demonstrating its application in the preparation of PMMA hybrid networks under air atmosphere, hinting at the potential utility of complex acetamides in materials science (Batibay et al., 2020).

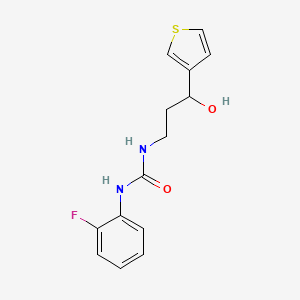

Antimicrobial Activities

Another study focused on the synthesis and evaluation of novel acetamide derivatives for their antimicrobial properties, providing a foundation for the development of new antimicrobial agents (Debnath & Ganguly, 2015).

Molecular Docking and Drug Development

Further research included a crystallographic study and molecular modeling on the oxidation product of an acetamide compound, demonstrating its potential binding to the melatonin-binding pocket of MT1A receptor, illustrating the compound's relevance in drug discovery and design (Baranova et al., 2012).

Antiplasmodial Properties

The synthesis and evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for potential in vitro antiplasmodial properties were also explored, showcasing the application of acetamide derivatives in the fight against malaria (Mphahlele et al., 2017).

Antifungal and Plant Growth Regulating Activities

Additionally, the synthesis and biological testing of triazole compounds containing a thioamide group revealed antifungal and plant growth regulating activities, highlighting the agricultural applications of such chemicals (Liu et al., 2005).

properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5O2S/c1-30-9-8-28-20(15-11-24-17-5-3-2-4-14(15)17)26-27-21(28)31-12-19(29)25-18-7-6-13(22)10-16(18)23/h2-7,10-11,24H,8-9,12H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNIWCXVTQPAKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493586.png)

![7-[2-(4-Bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2493590.png)

![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)

![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)